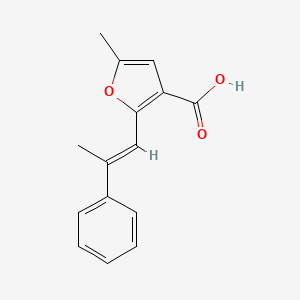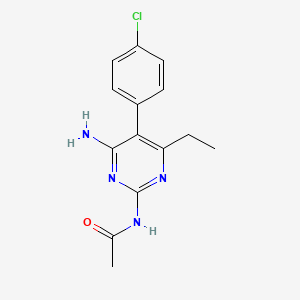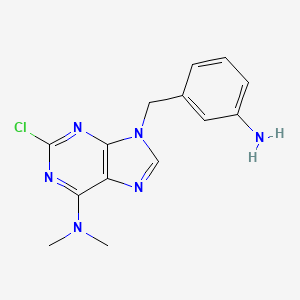![molecular formula C16H18ClFN4O2 B12920958 N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine CAS No. 825647-52-7](/img/structure/B12920958.png)
N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((4-Chloro-6-((3-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methylpentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Chloro-6-((3-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methylpentanoic acid typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and fluorophenyl groups through nucleophilic substitution reactions. The final step involves the addition of the amino and methylpentanoic acid groups under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((4-Chloro-6-((3-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-((4-Chloro-6-((3-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-((4-Chloro-6-((3-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid replacement.
Uniqueness
(S)-2-((4-Chloro-6-((3-fluorophenyl)amino)pyrimidin-2-yl)amino)-4-methylpentanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
825647-52-7 |
|---|---|
Molekularformel |
C16H18ClFN4O2 |
Molekulargewicht |
352.79 g/mol |
IUPAC-Name |
(2S)-2-[[4-chloro-6-(3-fluoroanilino)pyrimidin-2-yl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H18ClFN4O2/c1-9(2)6-12(15(23)24)20-16-21-13(17)8-14(22-16)19-11-5-3-4-10(18)7-11/h3-5,7-9,12H,6H2,1-2H3,(H,23,24)(H2,19,20,21,22)/t12-/m0/s1 |
InChI-Schlüssel |
WTIQJXHJBNNLIW-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC1=NC(=CC(=N1)Cl)NC2=CC(=CC=C2)F |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC1=NC(=CC(=N1)Cl)NC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


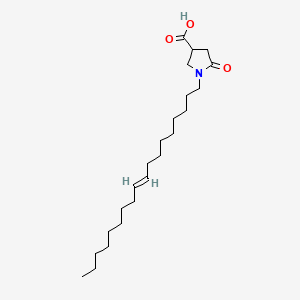
![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)

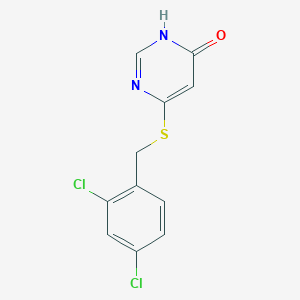

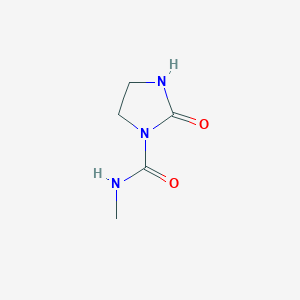
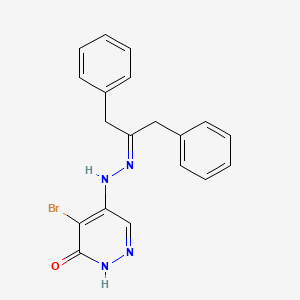
![5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12920920.png)
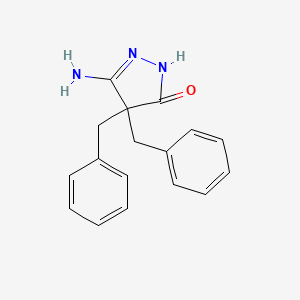
![4,5-Bis[2-(morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12920940.png)
![3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920945.png)
